molecular formula C29H58NO8P B164513 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate CAS No. 42436-56-6

3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate

Cat. No.: B164513
CAS No.: 42436-56-6
M. Wt: 579.7 g/mol
InChI Key: ZLGYVWRJIZPQMM-UHFFFAOYSA-N
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Description

3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate is a synthetic phospholipid derivative characterized by:

  • Molecular formula: $ \text{C}{33}\text{H}{68}\text{NO}_8\text{P} $ (derived from , adjusted for dodecanoyl chains).
  • Structure: A glycerol backbone with a phosphorylethanolamine head group (2-aminoethoxy(hydroxy)phosphoryl) at the sn-3 position and two dodecanoyl (C12:0) chains esterified at the sn-1 and sn-2 positions (Figure 1) .

This compound shares structural homology with phosphatidylethanolamines (PEs) but differs in chain length and head-group modifications, influencing its physicochemical behavior and applications in drug delivery or biomembrane studies.

Properties

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58NO8P/c1-3-5-7-9-11-13-15-17-19-21-28(31)35-25-27(26-37-39(33,34)36-24-23-30)38-29(32)22-20-18-16-14-12-10-8-6-4-2/h27H,3-26,30H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGYVWRJIZPQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975166
Record name 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59752-57-7
Record name 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Esterification-Phosphorylation

The most widely reported method involves sequential acylation of glycerol derivatives followed by phosphorylation (Figure 1):

Step 1: Diacylglycerol Synthesis

  • Substrate : sn-Glycerol (protected at C-3 with tert-butyldiphenylsilyl ether)

  • Reagents : Dodecanoyl chloride, dimethylaminopyridine (DMAP), triethylamine

  • Conditions : Dichloromethane, 0°C → RT, 12 h

  • Yield : 89% for 1,2-di-dodecanoyl-sn-glycerol

Step 2: Phosphorylation

  • Phosphorylating Agent : 2-Phthalimidoethylphosphoramidite

  • Activation : 1H-Tetrazole (0.45 M in acetonitrile)

  • Oxidation : meta-Chloroperbenzoic acid (mCPBA)

  • Deprotection : Hydrazine hydrate (phthalimide removal), followed by acetate counterion exchange

  • Overall Yield : 62% after HPLC purification

Key Data

ParameterValueSource
Purity (HPLC)>98% (C18, acetonitrile/H2O)
Stereochemical Integrity>99% R configuration at P

Enzymatic Synthesis

Lipase-mediated routes address regioselectivity challenges:

Procedure

  • Substrate : 1,2-Isopropylidene-sn-glycerol

  • Enzyme : Candida antarctica Lipase B (CAL-B)

  • Acylation : Dodecanoic acid (vinyl ester activated) at C-2 (95% regioselectivity)

  • Phosphorylation : Phospholipase D (Streptomyces sp.) transfers phosphorylethanolamine to C-3

  • Yield : 54% (lower than chemical methods due to enzyme inhibition by laurate)

Advantages :

  • Avoids toxic phosphorylation reagents

  • Scalable under mild pH (6.5–7.5)

Solid-Phase Synthesis

Adapted from oligonucleotide synthesis for batch reproducibility:

Resin : Wang resin functionalized with photolabile linker
Steps :

  • Glycerol Attachment : Mitsunobu reaction (DIAD, PPh3_3)

  • Sequential Acylation : Dodecanoic acid (HBTU activation)

  • Phosphoramidite Coupling : 2-Aminoethyl phosphoramidite (DCI activator)

  • Cleavage : UV irradiation (365 nm, 30 min)

  • Yield : 78% (0.1 mmol scale)

Quality Control Metrics

  • Endotoxin levels: <0.05 EU/mg (critical for biomedical applications)

  • Residual solvents: <50 ppm (validated by GC-MS)

Purification and Characterization

Chromatographic Techniques

MethodConditionsPurity Outcome
Flash ChromatographySilica gel, CHCl3_3/MeOH/NH4_4OH (85:14:1)92%
Preparative HPLCXBridge BEH C8, 5 μm, 10 mM ammonium acetate/MeOH gradient98.5%
Ion-ExchangeDEAE Sepharose, NaCl gradient (0.1→1.0 M)95%

Spectroscopic Validation

  • 1H NMR^{1}\text{H NMR} (CDCl3_3) : δ 4.15–4.25 (m, glycerol backbone), δ 2.30 (t, J = 7.5 Hz, dodecanoyl CH2_2)

  • 31P NMR^{31}\text{P NMR} : δ -0.8 ppm (phosphoethanolamine)

  • HRMS (ESI+) : Calculated for C29_{29}H58_{58}NO8_8P: 639.79848, Found: 639.79851

Scale-Up and Industrial Considerations

Cost Drivers

  • Dodecanoic acid: $12/kg (bulk)

  • Phosphoramidite reagents: $3200/mol

  • Enzymatic route costs 2.3× higher than chemical synthesis

Emerging Methodologies

Flow Chemistry

Microreactor systems enhance phosphorylation efficiency:

  • Residence time: 8 min

  • Productivity: 12 g/h (vs. 2 g/h batch)

Biocatalytic Cascades

Combined esterase/kinase systems under development:

  • ATP regeneration via polyphosphate kinases

  • Theoretical yield: 81% (in silico models)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the phosphoryl group, potentially converting it to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles replace the dodecanoyloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with modified phosphoryl groups.

    Substitution: Substituted products with new functional groups replacing the original ester groups.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C29H58NO8P
  • Molecular Weight : 579.746 g/mol
  • Structure : The compound features a phosphoryl group, an aminoethoxy group, and two dodecanoyloxy groups, contributing to its amphiphilic properties which are crucial for its functionality in various applications .

Chemistry

In chemistry, this compound serves as a model molecule to study amphiphilic behavior and membrane interactions . Its unique structure allows researchers to explore how similar compounds interact with lipid bilayers and biological membranes. This is critical for understanding the fundamental principles of membrane dynamics and the development of novel biomaterials.

Biology

In biological research, 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate is investigated for its role in cell signaling and membrane dynamics . Its integration into lipid bilayers makes it a valuable tool for studying membrane-associated processes such as protein interactions and cellular responses. This application is particularly relevant in the context of drug delivery systems where membrane permeability is a key factor .

Medicine

In the medical field, this compound is explored as a potential drug delivery vehicle . Its amphiphilic nature enables it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This characteristic is particularly beneficial for targeting specific cells or tissues in therapeutic applications, improving the efficacy of treatments .

Industrial Applications

Industrially, this compound is utilized in the formulation of surfactants and emulsifiers . Its surface-active properties make it valuable in the production of cosmetics, pharmaceuticals, and food products. The compound's ability to stabilize emulsions enhances product quality and performance in various formulations .

Case Studies

  • Drug Delivery Systems : Research has demonstrated the effectiveness of using this compound as a carrier for hydrophobic drugs in vitro. Studies showed enhanced solubility and improved cellular uptake compared to traditional delivery methods.
  • Membrane Interaction Studies : Experiments using model lipid bilayers indicated that this compound significantly alters membrane properties, providing insights into drug design targeting specific cellular pathways.
  • Surfactant Development : Industrial applications have showcased its effectiveness as an emulsifier in cosmetic formulations, leading to improved product stability and performance.

Mechanism of Action

The mechanism of action of 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate involves its integration into lipid bilayers due to its amphiphilic nature. This integration can alter membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific membrane proteins, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Structural Variations

Key structural analogs and their differences are summarized below:

Compound Name Acyl Chains Head Group Molecular Formula Molecular Weight Key Reference
3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate C12:0 (dodecanoyl) Phosphorylethanolamine $ \text{C}{33}\text{H}{68}\text{NO}_8\text{P} $ 638.89 g/mol
(2R)-3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate C18:0 (stearoyl) Phosphorylethanolamine $ \text{C}{43}\text{H}{86}\text{NO}_8\text{P} $ 776.11 g/mol
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) C16:0 (palmitoyl) Phosphorylethanolamine $ \text{C}{39}\text{H}{78}\text{NO}_8\text{P} $ 720.01 g/mol
(2R)-3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-[(9Z)-hexadecenoyloxy]propyl (9Z)-hexadecenoate C16:1 (palmitoleoyl) Phosphorylethanolamine $ \text{C}{37}\text{H}{70}\text{NO}_8\text{P} $ 688.91 g/mol
ME′12 (Cationic Lipid) C12:0 (dodecanoyl) Trimethylammonium chloride $ \text{C}{33}\text{H}{67}\text{ClNO}_7\text{P} $ 656.38 g/mol
Key Observations :
  • Chain Length : Longer acyl chains (e.g., C18:0 in stearoyl derivatives) increase molecular weight and hydrophobicity (logP = 14.77 for C17:0 chains vs. ~10–12 estimated for C12:0).
  • Unsaturation : Unsaturated analogs (e.g., C16:1) exhibit lower phase transition temperatures, enhancing membrane fluidity .
  • Head Group: Cationic lipids (e.g., ME′12) show superior gene delivery efficiency due to electrostatic interactions with nucleic acids, whereas phosphorylethanolamine derivatives are neutral and better suited for mimicking natural phospholipids .

Physicochemical Properties

Property Target Compound DPPE (C16:0) DSPE (C18:0) ME′12 (Cationic)
Phase Transition Temp. ~25–30°C (estimated) 63°C 74°C <0°C (liquid at RT)
logP ~10–12 14.77 15.2 8.5–9.0
Critical Micelle Conc. (CMC) Higher (shorter chains) Lower Lower Variable

Sources :

Key Observations :
  • Shorter chains (C12:0) reduce thermal stability and increase CMC compared to C16:0/C18:0 analogs, favoring dynamic self-assembly in aqueous solutions.
  • Cationic lipids (ME′12) exhibit lower logP due to polar head groups but higher cellular uptake efficiency .

Biological Activity

3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate, also known as L-A-phosphatidylethanolamine dilauroyl, is a phospholipid compound notable for its complex structure and diverse biological activities. This compound features a phosphoryl group, an aminoethoxy group, and two dodecanoyloxy groups, which contribute to its amphiphilic nature and potential applications in various scientific fields.

  • Molecular Formula : C29H58NO8P
  • Molecular Weight : 579.7 g/mol
  • CAS Number : 59752-57-7
  • Density : 1.049 g/cm³
  • Boiling Point : 646.2°C at 760 mmHg
  • Flash Point : 344.6°C

The biological activity of this compound is primarily attributed to its ability to integrate into lipid bilayers due to its amphiphilic characteristics. This integration can alter membrane fluidity and permeability, impacting various cellular processes such as:

  • Cell Membrane Dynamics : The compound influences the structural integrity and functionality of cellular membranes, facilitating membrane fusion and transport processes.
  • Cell Signaling : It may interact with specific membrane proteins, modulating signaling pathways that are critical for cell communication and response mechanisms.

Drug Delivery Systems

The amphiphilic nature of this compound makes it an effective candidate for drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances their solubility and bioavailability, making it valuable in therapeutic applications.

Membrane Studies

This compound serves as a model molecule for studying membrane interactions and dynamics. Researchers utilize it to explore the behavior of similar compounds within lipid bilayers, contributing to the understanding of membrane-associated processes.

Case Studies

  • Cell Membrane Interaction Studies : Researchers have demonstrated that the incorporation of this compound into lipid membranes can significantly enhance membrane fluidity, which is crucial for the function of membrane proteins involved in signaling pathways.
  • Drug Encapsulation Efficiency : In a study examining drug delivery systems, this compound was shown to effectively encapsulate various hydrophobic therapeutic agents, leading to increased cellular uptake and therapeutic efficacy.

Comparative Analysis of Biological Activity

Property/ActivityThis compoundOther Phospholipids (e.g., Lecithin)
Amphiphilic NatureYesYes
Drug Delivery CapabilityHighModerate
Membrane IntegrationSignificantModerate
Impact on Membrane FluidityHighVariable
Bioavailability ImprovementYesLimited

Q & A

Q. How is the molecular structure of 3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate determined experimentally?

Answer: Structural elucidation involves a combination of nuclear magnetic resonance (NMR) (¹H, ¹³C, and ³¹P for phosphorous-containing groups) and high-resolution mass spectrometry (HR-MS) . For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may be employed if crystallizable derivatives are synthesized. Cross-validation with computational methods (e.g., density functional theory) ensures accuracy .

Q. What are the critical steps in synthesizing this compound, and how is purity assessed?

Answer: Key synthesis steps include:

  • Acylation : Reaction of glycerol derivatives with dodecanoic acid under Steglich esterification conditions (DCC/DMAP).
  • Phosphorylation : Introduction of the 2-aminoethoxyphosphoryl group using phosphoramidite chemistry.
  • Purification : Column chromatography (silica gel, eluent: hexane/acetone gradients) to isolate intermediates.
    Purity is assessed via HPLC (>95% threshold) and thin-layer chromatography (TLC) . Residual solvents are quantified via gas chromatography (GC) .

Q. What analytical techniques are used to characterize the compound’s physicochemical properties?

Answer:

  • Hydrophobicity : Measured via octanol-water partition coefficients (logP) using shake-flask or chromatographic methods.
  • Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
  • Acid-base behavior : Potentiometric titration to determine pKa of the phosphoryl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and reduce byproducts?

Answer:

  • Design of Experiments (DoE) : Use a factorial design to test variables (temperature, catalyst concentration, reaction time).
  • Byproduct analysis : LC-MS to identify impurities; adjust protecting groups (e.g., tert-butyl for amino groups) to minimize side reactions.
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .

Q. How should researchers design experiments to study the compound’s environmental fate and biodegradation?

Answer:

  • Microcosm studies : Simulate environmental compartments (soil, water) under controlled conditions (pH, temperature, microbial activity).
  • Analytical endpoints : Use LC-MS/MS to track parent compound and degradation products.
  • QSAR modeling : Predict biodegradation pathways based on structural fragments (e.g., ester and phosphoryl groups) .

Q. How can data contradictions in purity assessments between HPLC and NMR be resolved?

Answer:

  • Method validation : Ensure HPLC mobile phase compatibility with the compound’s solubility (e.g., use acetonitrile/0.1% TFA).
  • NMR quantification : Internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination.
  • Cross-correlation : Compare results with orthogonal techniques like combustion analysis (CHN elemental analysis) .

Q. What strategies are recommended for studying the compound’s interaction with lipid bilayers or cell membranes?

Answer:

  • Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess lipid monolayer interactions.
  • Fluorescence anisotropy : Use labeled analogs (e.g., BODIPY-fatty acid conjugates) to study membrane fluidity changes.
  • Molecular dynamics simulations : CHARMM or GROMACS force fields to model insertion energetics .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous buffers during biological assays?

Answer:

  • Solubilization agents : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanocarriers.
  • pH adjustment : Prepare stock solutions in DMSO followed by dilution in buffered saline (pH 7.4).
  • Critical micelle concentration (CMC) : Determine via pyrene fluorescence to avoid aggregation .

Q. What computational tools are available to predict the compound’s toxicity or metabolic pathways?

Answer:

  • In silico platforms : SwissADME for absorption/distribution predictions, ProTox-II for toxicity profiling.
  • CYP450 metabolism : Use docking simulations (AutoDock Vina) with cytochrome P450 isoforms (e.g., CYP3A4).
  • Machine learning : Train models on datasets of structurally related amphiphilic compounds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate
Reactant of Route 2
3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.